[(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate
CAS No.: 220698-24-8
Cat. No.: VC1925410
Molecular Formula: C37H44O8
Molecular Weight: 616.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 220698-24-8 |
|---|---|
| Molecular Formula | C37H44O8 |
| Molecular Weight | 616.7 g/mol |
| IUPAC Name | [(1R,2R,4S,5S,6S,10R,11S,12R,15R,16R,18S,19R)-4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate |
| Standard InChI | InChI=1S/C37H44O8/c1-21(38)44-28-17-26-36(4,25-13-12-24(35(25,28)3)23-15-16-42-19-23)33(41)31-32-34(2,20-43-31)27(39)18-29(37(26,32)5)45-30(40)14-11-22-9-7-6-8-10-22/h6-11,13-16,19,24,26-29,31-33,39,41H,12,17-18,20H2,1-5H3/b14-11+/t24-,26-,27+,28-,29-,31+,32-,33+,34+,35-,36-,37-/m0/s1 |
| Standard InChI Key | RTIJWSVGYWRMRS-GEBDEUFFSA-N |
| Isomeric SMILES | CC(=O)O[C@H]1C[C@@H]2[C@]3([C@H](C[C@H]([C@@]4([C@@H]3[C@H]([C@H]([C@]2(C5=CC[C@H]([C@]15C)C6=COC=C6)C)O)OC4)C)O)OC(=O)/C=C/C7=CC=CC=C7)C |
| SMILES | CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)O)OC(=O)C=CC7=CC=CC=C7)C |
| Canonical SMILES | CC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)O)OC(=O)C=CC7=CC=CC=C7)C |
Introduction
Chemical Structure and Physical Properties
Trichilinin D features a complex pentacyclic framework with multiple functional groups strategically positioned across its structure. The molecule contains a total of 37 carbon atoms, 44 hydrogen atoms, and 8 oxygen atoms arranged in an intricate three-dimensional configuration with 13 chiral centers . This remarkable structural complexity contributes to its unique chemical and biological properties.
The core structure of Trichilinin D consists of a pentacyclic system designated as pentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-ene, which forms the skeletal framework upon which various functional groups are attached. The compound features an acetyloxy group at the C-4 position, a furan-3-yl substituent at C-6, hydroxyl groups at positions C-11 and C-16, and an (E)-3-phenylprop-2-enoate (cinnamate) moiety at position C-18 .
Table 1: Physical and Chemical Properties of Trichilinin D
The key structural characteristic that distinguishes Trichilinin D is the specific stereochemistry at each of its 13 chiral centers, which is denoted in the IUPAC name by the R and S nomenclature. This precise three-dimensional arrangement is crucial for its biological activities and chemical reactivity. The (E)-3-phenylprop-2-enoate moiety, also known as cinnamate, features a trans configuration across the carbon-carbon double bond, as indicated by the (E) designation .
Structural Features and Functional Group Analysis
Trichilinin D possesses a diverse array of functional groups that contribute to its chemical reactivity and biological properties. These functional groups are strategically positioned across the molecule's pentacyclic framework, creating a unique chemical entity with multiple reactive sites.
Table 2: Functional Groups and Reactive Centers in Trichilinin D
| Functional Group | Position | Potential Reactions | Properties |
|---|---|---|---|
| Acetyloxy (OAc) | C-4 | Hydrolysis (pH-dependent) | Susceptible to both acid and base-catalyzed hydrolysis |
| Furan ring | C-6 | Electrophilic substitution, oxidation | Can undergo Diels-Alder reactions; sensitive to oxidizing agents |
| Hydroxyl (OH) | C-11, C-16 | Acetylation, alkylation, hydrogen bonding | Acts as hydrogen bond donor; can form esters or ethers |
| Cinnamate ester | C-18 | Nucleophilic acyl substitution, transesterification | Contains α,β-unsaturated carbonyl system; potential Michael acceptor |
| C=C double bond | C-8/C-9 | Addition reactions, oxidation | Provides conformational rigidity; potential site for functionalization |
| Oxapentacyclic skeleton | Core structure | Ring-opening reactions | Provides rigid three-dimensional framework |
The hydroxyl groups at positions C-11 and C-16 serve as important hydrogen bond donors and acceptors, which likely contribute to the compound's interactions with biological targets. These hydroxyl groups can also undergo various chemical transformations, including acetylation, alkylation, and oxidation, providing potential sites for structural modification in semi-synthetic derivatives.
The (E)-3-phenylprop-2-enoate (cinnamate) moiety at C-18 contains an α,β-unsaturated carbonyl system, which can potentially act as a Michael acceptor in reactions with nucleophiles . This functional group may play a significant role in the compound's biological activities through covalent interactions with protein targets. The phenyl ring in this moiety provides additional opportunities for non-covalent interactions, such as π-stacking with aromatic residues in proteins.
Biological Activities and Pharmacological Properties
Trichilinin D exhibits a range of biological activities that make it an interesting compound for pharmacological research. Studies have revealed several molecular interactions and cellular effects that contribute to its biological profile.
Research Applications and Future Perspectives
Trichilinin D has several potential research applications stemming from its complex structure and diverse biological activities. As a natural product with multiple pharmacological properties, it represents an interesting lead compound for drug discovery efforts, particularly in areas related to cancer, inflammation, and cellular signaling .
The compound's interaction with multiple biological targets, including HSP90AA1, IL-6, mTOR, EGFR, CASP3, and HIF1A, suggests potential applications in various therapeutic areas . Its ability to modulate several signaling pathways, including cell cycle/DNA damage, metabolic enzyme/protease, immunology/inflammation, PI3K/Akt/mTOR, JAK/STAT signaling, and protein tyrosine kinase/RTK pathways, further expands its research utility .
As a complex natural product, Trichilinin D also serves as a valuable chemical tool for studying structure-activity relationships and developing synthetic methodologies for constructing complex molecular architectures. The presence of multiple functional groups and stereogenic centers provides opportunities for selective chemical modifications to create semi-synthetic derivatives with potentially enhanced properties.
Future research directions for Trichilinin D might include:
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Detailed mechanistic studies to elucidate the precise molecular mechanisms underlying its biological activities, particularly its effects on cancer cells and inflammatory processes.
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Structure-activity relationship studies through the synthesis and evaluation of analogs with modifications at key positions, such as the cinnamate ester, hydroxyl groups, or furan ring.
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Exploration of potential synergistic effects with established therapeutic agents, particularly in cancer treatment where combination therapies are often beneficial.
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Investigation of formulation strategies to address potential challenges related to solubility, stability, and bioavailability, which are common issues for complex natural products.
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Broader screening against additional biological targets and disease models to fully explore the therapeutic potential of this multifunctional molecule.
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Development of synthetic or semi-synthetic routes to Trichilinin D and structurally related compounds to ensure sustainable supply for research and potential therapeutic applications.
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